5-Bromo-3-chloropyridin-2(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-chloropyridin-2(3H)-one: is a heterocyclic organic compound with the molecular formula C5H3BrClNO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by bromine and chlorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloropyridin-2(3H)-one typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3-amino-5-bromopyridine with hydrochloric acid and sodium nitrite at low temperatures to form the corresponding diazonium salt. This intermediate is then treated with copper powder to induce a Sandmeyer reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-chloropyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: 5-Bromo-3-chloropyridin-2(3H)-one is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop inhibitors for specific enzymes or receptors, contributing to the treatment of various diseases .
Industry: The compound finds applications in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloropyridin-2(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for its target, leading to more effective therapeutic outcomes .
Comparison with Similar Compounds
3-Bromopyridine: An isomer with bromine at the 3-position.
5-Bromo-2-chloropyridine: A similar compound with bromine and chlorine atoms at different positions.
4-(5-Bromo-3-chloropyridin-2-yl)morpholine: A derivative with a morpholine group attached.
Uniqueness: 5-Bromo-3-chloropyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C5H3BrClNO |
---|---|
Molecular Weight |
208.44 g/mol |
IUPAC Name |
5-bromo-3-chloro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H |
InChI Key |
DWDITVGAGNGXCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.